molecular formula C11H11F3O2 B8322100 2-Ethyl-3-methyl-4-trifluoromethyl-benzoic acid

2-Ethyl-3-methyl-4-trifluoromethyl-benzoic acid

Cat. No. B8322100
M. Wt: 232.20 g/mol
InChI Key: NXRZDUJAWHYLRR-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

A solution of 960 mg (2.25 mmol) 2-(2-ethyl-3-methyl-4-trifluoromethyl-phenyl)-3,4,4-trimethyl-4,5-dihydro-oxazol-3-ium iodide in 10 ml MeOH and 5 ml 20% NaOH was heated to 70° C. for 17 h The yellow solution was cooled to rt, MeOH distilled off, the residue acidified with conc. HCl to pH 1 and extracted three times with tert-butyl methyl ether. The combined organic phases were washed twice with brine, dried over Na2SO4, filtered and evaporated: 2-Ethyl-3-methyl-4-trifluoromethyl-benzoic acid was obtained as yellow solid: MS (ISN): 231.06 ((M−H)−.).
Name
2-(2-ethyl-3-methyl-4-trifluoromethyl-phenyl)-3,4,4-trimethyl-4,5-dihydro-oxazol-3-ium iodide
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([C:4]1[C:9]([CH3:10])=[C:8]([C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:6][C:5]=1[C:15]1[O:16]CC(C)(C)[N+]=1C)[CH3:3].C[OH:24]>[OH-].[Na+]>[CH2:2]([C:4]1[C:9]([CH3:10])=[C:8]([C:11]([F:12])([F:13])[F:14])[CH:7]=[CH:6][C:5]=1[C:15]([OH:16])=[O:24])[CH3:3] |f:0.1,3.4|

Inputs

Step One
Name
2-(2-ethyl-3-methyl-4-trifluoromethyl-phenyl)-3,4,4-trimethyl-4,5-dihydro-oxazol-3-ium iodide
Quantity
960 mg
Type
reactant
Smiles
[I-].C(C)C1=C(C=CC(=C1C)C(F)(F)F)C=1OCC([N+]1C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
MeOH distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted three times with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases were washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=CC(=C1C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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